molecular formula C11H9N7 B14310026 N-(7H-purin-6-yldiazenyl)aniline CAS No. 112177-85-2

N-(7H-purin-6-yldiazenyl)aniline

Cat. No.: B14310026
CAS No.: 112177-85-2
M. Wt: 239.24 g/mol
InChI Key: JLMDYQQIGYDEND-UHFFFAOYSA-N
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Description

N-(7H-purin-6-yldiazenyl)aniline is a compound that features a purine ring system linked to an aniline group via a diazenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7H-purin-6-yldiazenyl)aniline typically involves the reaction of a purine derivative with an aniline derivative under specific conditions. One common method involves the diazotization of aniline followed by coupling with a purine derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-(7H-purin-6-yldiazenyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(7H-purin-6-yldiazenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7H-purin-6-yldiazenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl bridge and purine ring system allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and aniline derivatives, such as:

  • N-(6-chloro-9H-purin-2-yl)benzamide
  • N-(6-(benzylamino)-9H-purin-2-yl)benzamide
  • 4-methoxyaniline

Uniqueness

N-(7H-purin-6-yldiazenyl)aniline is unique due to its diazenyl bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine and aniline derivatives, making it a valuable compound for various applications .

Properties

CAS No.

112177-85-2

Molecular Formula

C11H9N7

Molecular Weight

239.24 g/mol

IUPAC Name

N-(7H-purin-6-yldiazenyl)aniline

InChI

InChI=1S/C11H9N7/c1-2-4-8(5-3-1)16-18-17-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H2,12,13,14,15,16,17)

InChI Key

JLMDYQQIGYDEND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=NC2=NC=NC3=C2NC=N3

Origin of Product

United States

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